Product packaging for Glucitol, borate, sodium salt(Cat. No.:CAS No. 1337-26-4)

Glucitol, borate, sodium salt

Cat. No.: B075310
CAS No.: 1337-26-4
M. Wt: 309.95 g/mol
InChI Key: SUJZPJHQXRMNSS-DEDIIKBZSA-N
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Description

Glucitol, borate, sodium salt is an organoboron compound of significant interest in biochemical and biophysical research, primarily functioning as a versatile and effective complexing agent. Its core mechanism of action involves the formation of stable cyclic complexes with cis-diol groups, a structural motif commonly found in carbohydrates and various biomolecules. This specific property makes it an invaluable tool for the stabilization and study of sugars, nucleotides, and glycoproteins in solution. Researchers utilize this compound in the formulation of specialized electrophoresis and chromatography buffers, where it helps to minimize band broadening and improve resolution by preventing the unwanted interactions of diol-containing compounds with surfaces or other solutes. Furthermore, its application extends to the development of sensing platforms and separation media that rely on boronate affinity, a technique for the selective capture and analysis of glycated species such as hemoglobin A1c (HbA1c). The sodium salt form offers enhanced solubility in aqueous systems, facilitating its ready use in physiological and analytical buffers. This reagent provides a critical building block for investigations into carbohydrate metabolism, glycobiology, and the development of novel analytical methods, making it a key asset for scientific discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14BNa3O9 B075310 Glucitol, borate, sodium salt CAS No. 1337-26-4

Properties

CAS No.

1337-26-4

Molecular Formula

C6H14BNa3O9

Molecular Weight

309.95 g/mol

IUPAC Name

trisodium;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;borate

InChI

InChI=1S/C6H14O6.BO3.3Na/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3)4;;;/h3-12H,1-2H2;;;;/q;-3;3*+1/t3-,4+,5-,6-;;;;/m1..../s1

InChI Key

SUJZPJHQXRMNSS-DEDIIKBZSA-N

SMILES

B([O-])([O-])[O-].C(C(C(C(C(CO)O)O)O)O)O.[Na+].[Na+].[Na+]

Isomeric SMILES

B([O-])([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.[Na+].[Na+].[Na+]

Canonical SMILES

B([O-])([O-])[O-].C(C(C(C(C(CO)O)O)O)O)O.[Na+].[Na+].[Na+]

Other CAS No.

1337-26-4

Synonyms

Glucitol, borate, sodium salt

Origin of Product

United States

Synthetic Pathways and Mechanistic Considerations in Complex Formation

Fundamental Principles of Borate (B1201080) Esterification with Polyols

The formation of borate esters with polyols, such as D-glucitol, is a well-established chemical process. It involves the reaction of a boron source, typically boric acid or a borate salt, with the hydroxyl groups of the polyol to form a more stable complex. This process is governed by several key principles, including the specific reactivity of the polyol, the nature of the reaction medium, and the resulting chelate structures.

Esterification Reactions with D-Glucitol

D-glucitol, also known as sorbitol, possesses a flexible, linear structure with multiple hydroxyl groups. tudelft.nl This structural feature allows it to form stable complexes with borate. In aqueous solutions, D-glucitol adopts a zig-zag conformation where the hydroxyl groups on carbons 2, 3, and 4 are favorably positioned for esterification with borate. tudelft.nl This leads to the formation of various borate esters. tudelft.nlresearchgate.net Unlike some other polyols that may form a single dominant ester, D-glucitol can form a mixture of different bis(D-glucitol) borate esters, involving both the 2,3- and 3,4-dihydroxyl moieties. researchgate.net

Role of Aqueous Media and pH in Ester Formation

The formation of glucitol borate esters is significantly influenced by the aqueous environment and, most critically, the pH of the solution. researchgate.netresearchgate.net Boric acid is a weak Lewis acid that exists in equilibrium with the boronate anion in water. acs.orgnih.gov The reactivity of these species towards diols is pH-dependent. Generally, ester formation is favored at pH values that are basic, typically in the range of 8 to 12. acs.org

A "charge rule" has been proposed, suggesting that the highest stability of the borate ester is achieved at a pH where the sum of the charges of the free reacting species equals the charge of the resulting ester. acs.org An increase in pH generally leads to an increase in borate ester formation. researchgate.net This is because the formation of the anionic boronate species, which is more reactive in some cases, is favored at higher pH. acs.org The stability of the formed ester is also crucial, with the anionic tetrahedral boronate ester being more stable than its neutral trigonal counterpart. acs.orgnih.gov

Formation of Mono- and Bis-Chelate Structures

The reaction between glucitol and borate can lead to the formation of both mono- and bis-chelate structures. researchgate.net A mono-chelate involves one glucitol molecule complexed with a borate ion, while a bis-chelate involves two glucitol molecules. researchgate.netresearchgate.net At high carbohydrate-to-borate ratios, the formation of bis-chelate structures, specifically bis(D-glucitol) borate esters, is predominant. researchgate.net Conversely, at low carbohydrate-to-borate ratios, mono-borate esters can be formed. researchgate.net

The stability of these complexes is a key factor. Borate complexes with acyclic polyols like glucitol can be further stabilized by the formation of intramolecular hydrogen bonds. at.ua Studies using techniques like 11B NMR spectroscopy have been instrumental in identifying the different ester species present in solution, including both mono- and bis-chelate structures. researchgate.netresearchgate.netucsb.edu

Synthesis Methodologies for Glucitol, Borate, Sodium Salt

The synthesis of the specific sodium salt of the glucitol-borate complex involves direct reaction followed by isolation of the desired product.

Direct Reaction of Glucitol with Borate Sources (e.g., Boric Acid, Sodium Borate)

The most straightforward method for synthesizing glucitol borate complexes is the direct reaction of D-glucitol with a borate source in an aqueous solution. tudelft.nlresearchgate.net Common borate sources include boric acid and sodium borate (borax). researchgate.netgoogle.com The reaction involves mixing the polyol and the borate source, often with heating and stirring, to facilitate the esterification process. google.comnih.gov The stoichiometry of the reactants can be controlled to favor the formation of either mono- or bis-chelate structures. researchgate.net For instance, using a higher molar ratio of glucitol to borate will favor the formation of the bis(glucitol) borate complex. researchgate.net

Flash Precipitation Techniques for Salt Isolation

Once the glucitol borate complex is formed in solution, a crucial step is its isolation as a solid salt. Flash nanoprecipitation is a rapid and scalable method that can be employed for this purpose. nih.govnews-medical.net This technique involves the rapid mixing of a solution containing the dissolved salt with an anti-solvent, leading to rapid supersaturation and precipitation of the product as nanoparticles. news-medical.net While the direct application of flash precipitation for "this compound" is not extensively detailed in the provided search results, the principles of this method are applicable. The process typically involves dissolving the synthesized complex in a suitable solvent and then rapidly introducing it into an anti-solvent where the salt has low solubility, causing it to precipitate out of the solution. nih.gov The resulting precipitate can then be collected, for example, by filtration, and dried to yield the final solid product. google.comgoogle.com Other precipitation methods, such as those induced by changes in temperature or by the addition of specific precipitating agents, can also be considered for isolating borate salts. researchgate.netmdpi.com

Optimization of Reaction Conditions and Solvent Systems

The formation of borate esters with polyols like glucitol is highly dependent on the reaction environment. Key parameters that require careful optimization include pH, the ratio of borate to polyol, and the solvent system.

The type of complex formed, whether a monoester or a diester, is influenced by the ratio of the borate ion to the diol. nisuscorp.com At a low diol to borate ratio, the monoester is often the predominant species, whereas a high diol to borate ratio favors the formation of the diester. nisuscorp.com The pH of the solution also plays a critical role, as it dictates the equilibrium between boric acid and the borate anion. nisuscorp.com

In aqueous systems, the presence of a large amount of water can shift the equilibrium, decreasing the concentration of the diester and favoring the monoester. researchgate.net Therefore, controlling the water content or using specific solvent systems can be a strategy to optimize the yield of the desired complex. For instance, the synthesis of borate esters is often carried out using a dehydrating agent to drive the reaction towards the ester product. wikipedia.org

The optimization of reaction conditions can be guided by experimental design methodologies. For example, the Taguchi method has been used to determine optimal conditions for modifying the properties of sodium borate solutions with surfactants, highlighting the applicability of such methods in optimizing complexation reactions. researchgate.net

Table 1: Factors Influencing Glucitol-Borate Complex Formation

ParameterInfluence on Complex Formation
pH Affects the equilibrium between boric acid and the borate anion, influencing the rate and extent of complexation. nisuscorp.com
Polyol/Borate Ratio A high ratio favors the formation of bis(polyol) borate esters (diesters). nisuscorp.comresearchgate.net
Solvent System The presence of water can hydrolyze the borate ester, shifting the equilibrium. researchgate.net Dehydrating conditions can favor ester formation. wikipedia.org
Temperature Can affect the equilibrium constants and reaction rates of complex formation. researchgate.net

Reaction Mechanisms of Glucitol-Borate Complexation

The formation of the glucitol-borate complex involves a series of reversible steps leading to the stable anionic tetracoordinate boronate species.

Detailed Steps of Anionic Borate Diester Formation

The formation of an anionic borate diester, such as the glucitol-borate complex, proceeds through the interaction of a borate ion with the hydroxyl groups of the polyol. In the case of glucitol, which has multiple hydroxyl groups, the complexation can be intricate. At high carbohydrate-to-borate ratios, D-glucitol can form a mixture of different bis(D-glucitol) borate esters, involving both the 2,3- and 3,4-dihydroxyl moieties. researchgate.net

The general mechanism involves the Lewis acid-base reaction between the boronic acid and the diol. rsc.org This results in the interconversion of the boron atom from an uncharged trigonal planar geometry to an anionic tetrahedral borate species. rsc.org

Role of Hydroxide (B78521) Anions in B-O Bond Cleavage

Hydroxide anions play a crucial role in the mechanism of borate ester formation. They are essential for the cleavage of B-O bonds in the boric acid molecule, which is a critical step in the reaction. researchgate.net However, hydroxide anions can also compete with the hydroxyl groups of the polyol for coordination to the boron atom, leading to the formation of the tetrahydroxyborate anion. researchgate.net The formation of this anion can be a competing reaction that needs to be controlled to optimize the yield of the desired glucitol-borate complex. researchgate.net

'Two-Step Sequence' for Tetracoordinate Boronate Complex Formation

The formation of a tetracoordinate boronate complex can be described by a two-step mechanism. rsc.org This is a common pathway for the reaction of boronic acids with diols. The first step involves the formation of a boronate complex, and the second step can involve further reactions or rearrangements. While the specific term 'two-step sequence' is often used in the context of more complex organic syntheses involving boronic acids, the underlying principle of a multi-step process applies to the formation of the glucitol-borate complex. wiley-vch.descispace.comacs.org The initial interaction is the formation of a bond between the boron and one of the hydroxyl groups, followed by the coordination of a second hydroxyl group to form the stable cyclic boronate ester.

Influence of Stereochemistry on Complexation Pathways

The stereochemistry of the polyol is a critical factor in the formation of borate complexes. nisuscorp.com For complexation to occur readily, the hydroxyl groups involved must be able to achieve a coplanar arrangement. researchgate.net The specific spatial configuration of the hydroxyl groups in glucitol allows for the formation of stable complexes.

Studies have shown that even minor differences in the stereochemistry of polyols can significantly impact their complexation with borate. mcmaster.carsc.org For instance, the high binding capacity of sorbitol (D-glucitol) is attributed to a specific spatial configuration of its asymmetric carbons that allows for favorable binding. acs.org The stereochemical arrangement of the hydroxyl groups in glucitol allows it to form a mixture of six different bis(D-glucitol) borate esters, indicating the versatility of its binding modes. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Glucitol Borate Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a window into the local chemical environment of specific atomic nuclei, such as boron-11 (B1246496) (¹¹B), carbon-13 (¹³C), and hydrogen-1 (¹H). For glucitol-borate complexes, ¹¹B and ¹³C NMR are indispensable for elucidating the nature of the borate-polyol interaction and identifying the specific hydroxyl groups of the glucitol molecule involved in complexation.

¹¹B NMR is uniquely suited for studying borate-containing compounds due to the high natural abundance (80.1%) and quadrupolar nature of the ¹¹B nucleus. nih.gov This technique allows for direct observation of the boron atom, providing information on its coordination state and electronic environment, which are fundamental to understanding the structure of the complex. mdpi.com

The chemical shift (δ) in a ¹¹B NMR spectrum is highly sensitive to the geometry and coordination number of the boron atom. When boric acid or a borate (B1201080) salt reacts with a polyol like glucitol, the boron center can transition from a trigonal planar (three-coordinate, researchgate.netB) to a tetrahedral (four-coordinate, nih.govB) geometry. This change is accompanied by a significant upfield shift in the ¹¹B NMR spectrum.

Trigonal Boron ( researchgate.netB): Uncomplexed boric acid in aqueous solution typically exhibits a ¹¹B NMR signal around δ 19.5 ppm. nih.gov Other trigonal boronic acids and esters generally resonate in the range of δ 20 to 33 ppm. researchgate.netsdsu.edu

Tetrahedral Boron ( nih.govB): The formation of a stable chelate complex with glucitol results in a tetracoordinate boron center. These species are characterized by signals in a distinctly upfield region, typically between approximately δ -1 and -20 ppm. sdsu.edursc.org For instance, liquid-state ¹¹B NMR has shown that mono-ester boron centers in sugar-borate complexes can yield signals around 3.5 ppm to 6.5 ppm. process-nmr.com More specifically, studies on borate complexes with glucopyranoside residues have identified characteristic chemical shifts at δ –13 to –14 for 1:1 complexes with α,β-diols and δ ca. –10 for 1:2 complexes with α,β-diols. rsc.org

The observed chemical shift provides direct evidence of chelation and offers initial insights into the type of ester formed.

Table 1: Typical ¹¹B NMR Chemical Shifts for Boron Species in Polyol Solutions

Boron SpeciesCoordination StateTypical Chemical Shift (δ) Range (ppm)
Boric AcidTrigonal ( researchgate.netB)~19.5
Boronic Esters (Trigonal)Trigonal ( researchgate.netB)20 to 33
1:1 Glucitol-Borate ComplexTetrahedral ( nih.govB)-13 to -14
1:2 Glucitol-Borate ComplexTetrahedral ( nih.govB)~ -10
General AlkoxyboratesTetrahedral ( nih.govB)-8 to +12

¹¹B NMR spectroscopy is an effective method for monitoring the progress of the complexation reaction between borate and glucitol in situ. By acquiring spectra at different time points or under varying reactant concentrations, the appearance of signals corresponding to the tetrahedral complex and the disappearance of the signal for free trigonal borate can be tracked. mdpi.com

Furthermore, ¹¹B NMR allows for the quantitative determination of the different boron-containing species present at equilibrium. The relative concentration of each species (free borate, 1:1 mono-ester complex, 1:2 di-ester complex) is directly proportional to the integral of its corresponding peak in the ¹¹B NMR spectrum. process-nmr.com This quantitative analysis is crucial for determining the stoichiometry of the dominant complex under specific conditions (e.g., pH, concentration) and for calculating stability constants. For example, analysis of sugar-borate complexes has successfully quantified the relative percentages of free borate, mono-ester, and di-ester species in solution. process-nmr.com

While ¹¹B NMR confirms the formation of a complex and provides information about the boron center, ¹³C NMR spectroscopy is used to identify which specific hydroxyl groups on the glucitol molecule are involved in binding to the borate.

When a hydroxyl group of glucitol coordinates with the boron atom, the electron density around the adjacent carbon atom is altered. This perturbation of the local electronic environment causes a "coordination-induced shift" in the resonance frequency of that carbon atom in the ¹³C NMR spectrum. researchgate.net

Typically, the carbon atoms bonded to the coordinating oxygen atoms experience a downfield shift (an increase in their ppm value) compared to their positions in the spectrum of free, uncomplexed glucitol. researchgate.net By comparing the ¹³C NMR spectrum of the glucitol-borate complex with that of free glucitol, the specific carbon signals that have shifted can be identified. Since the assignment of each carbon signal in the glucitol spectrum is well-established, this directly reveals the coordination sites. Studies on the complexation of sorbitol (glucitol) with cations have established that tridentate complexation involving the hydroxyl groups on carbons 2, 3, and 4 (O-2, O-3, and O-4) is a common binding mode. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Free Sorbitol (Glucitol) in H₂O

Carbon AtomChemical Shift (δ) (ppm)
C163.5
C272.3
C373.8
C470.3
C571.8
C663.9

Note: The shifts of C2, C3, and C4 would be expected to shift downfield upon complexation with borate. researchgate.nethmdb.ca

While liquid-state NMR provides invaluable information about the species in solution, solid-state Magic Angle Spinning (MAS) NMR spectroscopy is essential for characterizing the structure of the glucitol-borate complex in its solid, solvent-free form. Solid-state NMR can confirm and refine the structural models proposed from solution-state studies. process-nmr.commdpi.com

Both ¹¹B and ¹³C MAS NMR experiments are employed. ¹¹B MAS NMR is particularly powerful for distinguishing between three- and four-coordinate boron sites in the solid state, often with greater resolution at higher magnetic fields. mdpi.comst-andrews.ac.uk The lineshape of the signal in a solid-state spectrum is influenced by factors such as the quadrupolar coupling constant (CQ) and chemical shift anisotropy (CSA). nih.govresearchgate.net Analysis of these parameters provides detailed information about the symmetry and electronic structure of the boron local environment, confirming the tetrahedral coordination of the borate within the complex. nih.govresearchgate.net

Similarly, ¹³C MAS NMR of the solid complex confirms which carbon atoms are in proximity to the borate center, thereby verifying the ligand coordination sites identified from liquid-state experiments. process-nmr.com The data obtained from solid-state MAS NMR are crucial for a complete structural elucidation, providing a definitive picture of the molecular arrangement in the crystalline or amorphous solid material. process-nmr.comresearchgate.net

13C NMR Spectroscopy for Ligand Coordination Site Identification

Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a potent analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of glucitol-borate complexes, FTIR is instrumental in confirming the formation of the complex and elucidating the coordination environment of the boron atom. The interaction between glucitol (sorbitol) and borate results in a characteristic FTIR spectrum that reflects the structural changes occurring during complexation.

The formation of the glucitol-borate complex involves the interaction between the hydroxyl (-OH) groups of glucitol and the borate ion. This interaction leads to the formation of B-O-C bonds and a change in the coordination of the boron atom from trigonal planar (in boric acid) to tetrahedral in the borate complex. These structural alterations give rise to distinct vibrational modes that can be observed in the FTIR spectrum.

Key vibrational bands in the FTIR spectrum of a glucitol-borate complex include:

B-O Stretching (Tetrahedral BO₄): The presence of a tetrahedral borate center is a hallmark of the complex. This is typically observed as a strong absorption band in the region of 930-1100 cm⁻¹. The B-O stretching vibrations in a tetrahedral (BO₄) unit are characteristically different from those in a trigonal (BO₃) unit.

B-O Stretching (Trigonal BO₃): While the primary complex is expected to be tetrahedral, some residual trigonal borate or boric acid might be present. The asymmetric stretching of B-O bonds in trigonal BO₃ units appears in the 1200–1500 cm⁻¹ range.

C-O Stretching: The C-O stretching vibrations of the glucitol backbone are typically found in the region of 1000-1200 cm⁻¹. Upon complexation with borate, shifts in the position and intensity of these bands can be observed, indicating the involvement of the hydroxyl groups in the formation of the complex.

O-H Stretching: The broad band corresponding to the O-H stretching of the hydroxyl groups in glucitol, typically observed between 3200 and 3500 cm⁻¹, can show changes in shape and position upon complexation, reflecting the involvement of these groups in bonding with the borate.

B-O-B Bending: Vibrations associated with the bending of B-O-B bridges, if polymeric borate structures are formed, are active in the 600–800 cm⁻¹ region.

The analysis of these characteristic bands provides conclusive evidence for the formation of the glucitol-borate complex and offers insights into the coordination geometry of the boron atom within the complex.

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Stoichiometry and Mechanisms

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of non-covalent complexes in solution. mdpi.com For glucitol-borate complexes, ESI-MS is a powerful tool for determining the stoichiometry of the complex and gaining insights into the mechanism of its formation.

Studies utilizing ESI-MS, often in the negative ion mode, have consistently shown that sugar alcohols like glucitol (sorbitol) and mannitol (B672) form stable complexes with borate. ucdavis.edunih.gov The most commonly observed stoichiometry is a 2:1 complex, consisting of two molecules of the sugar alcohol bound to a single borate center. ucdavis.edunih.gov This complex is typically detected as a singly charged anion, [B(glucitol)₂]⁻.

The formation of this 2:1 complex is favored as it allows the borate ion to achieve a stable tetrahedral coordination by chelating with the diol functionalities of two separate glucitol molecules. The resulting mass spectrum will show a prominent peak corresponding to the mass-to-charge ratio (m/z) of this [B(glucitol)₂]⁻ ion.

Collision-induced dissociation (CID) experiments within the mass spectrometer can provide further structural information. Fragmentation of the [B(glucitol)₂]⁻ complex typically involves the loss of one of the glucitol ligands, resulting in a fragment ion corresponding to [B(glucitol)]⁻. ucdavis.edu This fragmentation pattern supports the proposed 2:1 stoichiometry of the parent complex.

The observation of sodium adducts is also possible in ESI-MS, particularly when sodium salts are present in the sample solution. nih.govsemanticscholar.org These adducts can provide additional confirmation of the molecular weight of the complex.

X-ray Crystallography for Crystalline Structure Determination

While the crystal structures of various other borate compounds, including sodium borates and alkaline-earth metal borates, have been extensively studied, the specific complex with glucitol remains to be fully characterized by this method. researchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.com A patent from 1940 describes the synthesis of sorbitol borates and their sodium salts, highlighting their water solubility and non-crystallizing tendencies in aqueous solutions, which may contribute to the difficulty in obtaining suitable single crystals for X-ray diffraction. google.com

In the absence of a specific crystal structure for sodium glucitol borate, researchers often rely on data from related compounds and spectroscopic techniques to infer structural information. For instance, the crystal structure of sorbitol itself is known, providing the geometry of the glucitol ligand. nih.gov

Other Spectroscopic Methods (e.g., UV-Vis for pKa Determination)

UV-Vis spectroscopy can be employed to determine the acid dissociation constant (pKa) of complexes that exhibit a change in their UV-Vis absorbance spectrum upon ionization. nih.govijper.orgnih.gov The formation of a borate ester with a diol, such as glucitol, alters the electronic environment of the boron center, which can influence its pKa.

The determination of pKa is often achieved by monitoring the absorbance of the complex at a specific wavelength across a range of pH values. nih.gov The resulting data can be plotted to generate a titration curve, and the pKa can be determined from the inflection point of this curve.

While direct UV-Vis spectroscopic determination of the pKa for the glucitol-borate complex is not extensively reported, related studies have determined the stability constants of borate complexes with various carbohydrates, including D-Sorbitol, using potentiometric pH measurements. researchgate.netresearchgate.netbanglajol.info The stability constant is directly related to the pKa of the complex. These studies indicate that the formation of the borate complex is pH-dependent, with complexation being more favorable at higher pH values.

The stability constants (β₁) for 1:1 borate-carbohydrate complexes have been determined at different temperatures, providing insight into the thermodynamic favorability of complex formation. researchgate.netresearchgate.netbanglajol.info

Carbohydrate Stability Constant (β₁) at 298.15 K
D-Fructose 1523.4
D-Sorbitol 1123.8
D-Mannitol 851.77
D-Galactose 168.74
D-Glucose 59.18
D-Raffinose 39.68

Data sourced from Akhtar et al. (2012) researchgate.netresearchgate.netbanglajol.info

The higher stability constant for the D-Sorbitol-borate complex compared to other sugars like D-Glucose and D-Galactose suggests a more favorable interaction, which is attributed to the flexible open-chain structure of sorbitol allowing for optimal positioning of its hydroxyl groups for chelation with the borate ion. researchgate.net

Thermodynamics, Kinetics, and Stability of Glucitol Borate Complexes

Association Constants and Binding Affinities

The formation of borate (B1201080) esters with polyols, including glucitol, is a reversible equilibrium reaction. The stability of these complexes is quantified by their association or stability constants (β), which reflect the binding affinity between the borate ion and the polyol. Higher stability constants indicate a greater propensity for complex formation.

The complexation of borate with various carbohydrates has been studied potentiometrically, and the stability constants provide a quantitative measure of the binding strength. researchgate.netresearchgate.net For glucitol (sorbitol), the stability constant (β1) for the 1:1 complex has been determined at different temperatures. researchgate.net

Stability Constants (β1) for 1:1 Glucitol-Borate Complex at Different Temperatures
Temperature (K)Stability Constant (β1)
298.151123.8
308.15368.46
318.15257.81
328.15175.91

pH-Dependent Stability and Dissociation

The stability of glucitol-borate complexes is highly dependent on the pH of the solution. The formation of borate esters generally increases with increasing pH. researchgate.net This is because the borate ion, B(OH)4-, which is the reactive species in complex formation, is formed from boric acid, B(OH)3, in an equilibrium that is shifted towards the borate ion at higher pH.

The maximum stability of borate esters with dihydroxy compounds in an aqueous medium is observed at a pH where the sum of the charges of the free esterifying species equals the charge of the resulting ester. researchgate.net For the reaction between a neutral polyol like glucitol and the borate anion, the resulting complex is anionic.

A general principle, often referred to as the "charge rule," helps to predict the pH at which the stability of a borate ester is maximal. researchgate.net This rule states that the highest stability is achieved when the pH allows for the optimal concentration of the reacting species, which for glucitol and borate is the neutral glucitol molecule and the borate anion, B(OH)4-. The formation of the anionic complex is favored as the concentration of the borate anion increases with pH, up to a certain point.

In polymeric systems containing polyols, such as cellulose (B213188), conformational changes can significantly influence the retention of borate. The local flexibility of the polymer backbone and the arrangement of the polyol side chains play a crucial role in the kinetic and thermodynamic stability of the resulting borate chelate complexes. mdpi.comresearchgate.net For borate anions to form stable complexes with vicinal diols within a polymer like cellulose, the glucopyranoside moieties must be able to adopt a conformation that allows for the formation of the chelate ring. mdpi.comresearchgate.net The rigidity or flexibility of the polymer chain can therefore either facilitate or hinder the formation of these stable borate complexes.

Influence of Concentration Ratios on Complex Formation

The ratio of glucitol to borate in a solution has a significant impact on the type and distribution of the complexes formed. researchgate.net At high carbohydrate-to-borate ratios, the formation of 1:2 complexes (one borate ion to two polyol molecules) is favored. researchgate.net For instance, with D-glucitol, a mixture of different bis(D-glucitol) borate esters is formed under these conditions. researchgate.netresearchgate.net

Conversely, at low carbohydrate-to-borate ratios, the formation of 1:1 complexes (one borate ion to one polyol molecule) is more likely. researchgate.netresearchgate.net In some cases, even di- and tri-borate esters can form with a single polyol molecule if there is a large excess of borate. researchgate.netresearchgate.net The equilibrium between these different species is dynamic and can be shifted by changing the relative concentrations of the reactants.

Comparative Stability of Glucitol Borates with Other Polyol Borates (e.g., Mannitol (B672) Borate, Fructose Borate)

The stability of borate complexes varies significantly among different polyols. This variation is attributed to the stereochemistry of the hydroxyl groups in the polyol chain. Acyclic polyols like mannitol and glucitol, which have exposed hydroxyl groups, generally form more stable complexes than cyclic sugars like glucose where the ring structure imposes conformational constraints. researchgate.net

Potentiometric studies have determined the stability constants for a range of polyol-borate complexes, allowing for a direct comparison of their relative stabilities. researchgate.netresearchgate.net The order of stability for the 1:1 complexes is generally found to be D-fructose > D-glucitol (sorbitol) > D-mannitol > D-galactose > D-glucose. researchgate.netresearchgate.net

Comparative Stability Constants (β1) of 1:1 Polyol-Borate Complexes at 298.15 K researchgate.net
PolyolStability Constant (β1)
D-Fructose1523.4
D-Glucitol (Sorbitol)1123.8
D-Mannitol851.77
D-Galactose168.74
D-Glucose59.18

The higher stability of the fructose-borate complex is notable. researchgate.netresearchgate.net For acyclic polyols, D-glucitol forms a more stable complex than D-mannitol. This is likely due to the specific arrangement of their hydroxyl groups, which affects the ease of forming the five- or six-membered chelate rings with the borate ion. Specifically, D-glucitol forms a mixture of esters involving both 2,3- and 3,4-hydroxyl pairs, whereas D-mannitol selectively forms a 3,4:3',4'-borate diester at high carbohydrate to borate ratios. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of Glucitol, Borate, Sodium Salt

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the formation, stability, and electronic properties of complex molecules.

The formation of the anionic borate (B1201080) diester from glucitol and a borate source is a complex process involving the reaction between the hydroxyl groups of the glucitol molecule and boric acid under specific conditions. DFT studies on analogous systems, such as the reaction between lignin (B12514952) model compounds and boric acid, have elucidated potential mechanisms. researchgate.net These studies explore how the hydroxide (B78521) anion, essential for cleaving the B-O bonds in the boric acid molecule, is formed and participates in the reaction. researchgate.net The presence of a sodium cation can catalyze the deprotonation of water, enhancing the formation of the reactive hydroxide anion. researchgate.net

Quantum chemical parameters derived from DFT calculations offer insights into the reactivity and stability of molecules. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental to understanding chemical reactivity. A smaller HOMO-LUMO energy gap (ΔE) generally implies higher reactivity. mdpi.com

While specific DFT data for the Glucitol, borate, sodium salt complex is not extensively published, analysis of related sodium salt complexes, such as sodium alginate, provides a useful comparison. The presence of water molecules and the sodium ion can decrease the HOMO-LUMO energy gap, indicating a change in the complex's stability and reactivity upon hydration. mdpi.com These parameters are crucial for predicting how the molecule will interact with other species.

Below is an interactive table showing representative quantum chemical parameters for a sodium alginate (SA) dimer and its hydrated complexes, illustrating how these values are typically reported in DFT studies.

ComplexEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
SA-2.563.876.43
SA-(H₂O)-3.133.166.29
SA-(H₂O)₂-3.512.536.04
SA-(H₂O)₃-3.562.456.01
SA-(H₂O)₄-3.672.315.98
SA-(H₂O)₅-3.732.045.77

Data adapted from DFT calculations on sodium alginate-water complexes. mdpi.com

Glucitol can form multiple isomers of borate esters because it has several pairs of vicinal diol groups available for complexation. Studies on D-glucitol have shown that it can form a mixture of six different bis(D-glucitol) borate esters, which involve both the 2,3- and 3,4-dihydroxyl moieties. researchgate.net In contrast, a related sugar alcohol, D-mannitol, selectively forms a complex with its 3,4- and 3',4'-hydroxyl groups. researchgate.net

DFT calculations are instrumental in predicting the relative stability of these possible isomers. By computing the total electronic energy of each optimized structure, researchers can identify the most thermodynamically favorable configurations. For example, semi-empirical molecular orbital calculations on the mannitol (B672) borate complex determined that the most stable structure involves complexation at the C3 and C4 positions, which allows for maximum interaction between the remaining hydroxyl groups and the borate center. nih.govacs.org Similarly, DFT studies on d-glucamine, another polyol used in boron adsorption, revealed that five-membered chelate rings are the most stable structures. doi.org These theoretical predictions are crucial for understanding which isomers are likely to be present in a given system.

Molecular Dynamics (MD) Simulations for Interaction Mechanisms

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes and intermolecular interactions.

The structure and behavior of this compound in solution are heavily influenced by non-covalent interactions, primarily hydrogen bonding and van der Waals forces. MD simulations can map these interactions in detail.

A simulation of sorbitol (glucitol) in an aqueous solution reveals a complex network of hydrogen bonds. nih.gov These can be categorized as:

Intramolecular: Hydrogen bonds formed between hydroxyl groups within the same glucitol molecule.

Intermolecular (Glucitol-Glucitol): Transient hydrogen bonds formed between different glucitol molecules, particularly at higher concentrations. nih.gov

Intermolecular (Glucitol-Water): Hydrogen bonds between the hydroxyl groups of glucitol and surrounding water molecules. The terminal hydroxyl groups (on C1 and C6) are more exposed to the solvent and tend to form more hydrogen bonds with water than the internal hydroxyl groups. nih.gov

Dihedral Anglekn (kcal/mol)Periodicity (n)Phase Angle φ₀ (degrees)
O-C-C-O-4.019310.0
-1.268820.0
-0.970430.0

Parameters from the CSFF glucose force field used to simulate sorbitol molecules in MD studies. nih.gov

Mathematical Models for Complex Structure Prediction

Beyond quantum mechanics and classical dynamics, other mathematical and thermodynamic models are used to predict the structure and properties of complex chemical systems. For borate-containing materials, response surface regression models can be employed to quantitatively determine how different components influence material properties. mdpi.com These statistical models can correlate compositional changes with structural features, such as the fraction of three-coordinate versus four-coordinate boron atoms. mdpi.com

Thermodynamic modeling has also been applied to sodium borate systems to predict properties like the solubility of water in melts. researchgate.net Such models use established thermodynamic principles to forecast the behavior of the system under various conditions. While not providing the atomic-level detail of DFT or MD, these mathematical approaches are powerful for navigating complex composition-structure-property relationships and for predicting macroscopic behavior based on chemical formulation. mdpi.com

Chemical Reactivity and Catalytic Roles

Glucitol, Borate (B1201080), Sodium Salt as a Lewis Acid Catalyst or Promoter

The boron atom in glucitol, borate, sodium salt possesses an empty p-orbital, making it an electron pair acceptor and thus conferring Lewis acidic properties. This characteristic is central to its catalytic and promoter activities in various chemical reactions. The complexation of the borate moiety with glucitol, a polyol with multiple hydroxyl groups, modulates the Lewis acidity and influences its catalytic efficacy.

Catalysis in Organic Transformations

Boron-containing compounds, including borates, are recognized as effective Lewis acid catalysts for a wide range of organic transformations. researchgate.netlibretexts.org The formation of borate esters with polyols like D-glucitol has been confirmed through spectroscopic studies, indicating a direct interaction that is fundamental to its catalytic function. researchgate.net While boric acid itself catalyzes reactions such as amidation, esterification, and condensation reactions, the formation of a complex with a polyol like glucitol can enhance catalytic activity and selectivity. researchgate.netlibretexts.org

Table 1: Examples of Organic Transformations Catalyzed by Boron-Based Lewis Acids

Reaction TypeCatalyst/PromoterSubstratesProduct
AmidationBoric Acid / BoratesCarboxylic Acids, AminesAmides
EsterificationBoric Acid / BoratesCarboxylic Acids, AlcoholsEsters
CondensationBoric AcidCarbonyl Compoundsα,β-Unsaturated Compounds

Inhibition of Isomerization Reactions

The complexation of borates with sugars is known to influence their isomerization. Research on the epimerization of glucose to mannose has shown that the formation of a tetrahedral borate ion complex with glucose can inhibit the competing isomerization reaction to fructose. slideshare.net This suggests that this compound can play a role in directing the stereochemical outcome of carbohydrate reactions. By forming a stable complex with the glucitol molecule, the borate can lock the carbohydrate in a specific conformation, thereby hindering the intramolecular rearrangements required for isomerization. This inhibitory effect is crucial in processes where the preservation of a specific isomer is desired.

Buffering Mechanisms and pH Control

This compound contributes to pH control and buffering in aqueous solutions, a property stemming from the equilibrium between boric acid and its conjugate base, the borate ion. The interaction with glucitol significantly modifies the buffering properties of the borate system.

Wide Buffering Zone and pKa Adjustment

Borate buffers typically have an alkaline buffering capacity, with the pKa of boric acid being approximately 9.14 at 25°C. wikipedia.org However, the complexation of borate with a polyol, such as sorbitol (an isomer of glucitol), leads to a remarkable shift in the apparent pKa of the buffer system. google.com The formation of the borate-polyol complex alters the electronic environment of the boron atom, thereby affecting the acidity of the boric acid.

Table 2: Effect of Polyol to Boric Acid Ratio on Buffer pKa

Molar Ratio (Polyol:Boric Acid)Degree of ComplexationResulting pKa
LowLowHigher
HighHighLower

Influence on Degradation and Stabilization of Other Chemical Entities

This compound can exert both stabilizing and destabilizing effects on other chemical compounds, depending on the specific context and the nature of the interacting species.

Catalytic Degradation Phenomena

In certain instances, borates can participate in or catalyze the degradation of other substances. For example, in the context of catalyst durability, the accumulation of sodium borate has been identified as a component of a film that contributes to the degradation and deactivation of a filamentary Ni catalyst used in the hydrolysis of sodium borohydride. metu.edu.tr Furthermore, studies on the thermal degradation of polymers with ester linkages have shown that boron compounds can undergo trans-esterification and condensation reactions with the polymer, affecting its thermal stability. metu.edu.tr These interactions can lead to either an increase or decrease in thermal stability depending on the specific polymer and the nature of the resulting crosslinked structures. metu.edu.tr

On the other hand, borates have been reported to have a stabilizing effect on a number of pharmaceutical compounds. bvsalud.org This stabilization is often attributed to the maintenance of an optimal pH environment and potentially through direct complexation with the drug molecule, protecting it from degradation pathways. For instance, borate buffers are widely used in ophthalmic formulations to maintain pH and enhance the stability of active ingredients. bvsalud.org

Stabilizing Effects in Chemical Solutions

The formation of complexes between borate ions and polyols, such as glucitol, plays a significant role in the stabilization of chemical solutions. This effect is largely attributed to a reduction in the molecular mobility of the solutes. nih.gov Borate ions have been observed to exert a stabilizing effect on various solutions, including those containing glucose, ribose, and other sensitive compounds, particularly when exposed to heat or light. researchgate.net

In frozen aqueous solutions, the addition of sodium borate (as sodium tetraborate) has been shown to raise the glass transition temperature of maximally freeze-concentrated solutes (T'g). researchgate.netnih.gov This increase in T'g indicates that the solute molecules have less mobility within the frozen matrix. researchgate.net The stabilization is a direct result of the formation of borate-polyol complexes. researchgate.netnih.gov For instance, studies on frozen solutions of various saccharides demonstrated a marked increase in T'g upon the addition of borax (B76245), with the maximum effect observed at specific borax-to-saccharide molar ratios. nih.gov This suggests the formation of various complex forms, including those involving one borate ion and two saccharide molecules. nih.gov

This reduction in molecular mobility has practical implications, such as inhibiting the crystallization of components like mannitol (B672) in frozen solutions. nih.gov By preventing crystallization, the amorphous state is maintained, which can be crucial for the stability of co-formulated substances like proteins. The combination of amorphous mannitol and sodium tetraborate (B1243019) has been shown to have a structure-stabilizing effect on proteins such as bovine serum albumin and to protect enzymes like lactate (B86563) dehydrogenase from inactivation during processes like freeze-drying. nih.govresearchgate.net

The stabilizing effect is dependent on the concentration ratio of borate to the polyol. Research has shown that the addition of borax can raise the T'g of frozen sucrose (B13894) solutions in a concentration-dependent manner. researchgate.net However, after reaching an optimal ratio for complexation, further addition of borax may lead to a decrease in the T'g of the saccharide solutions. researchgate.netnih.gov

Table 1: Effect of Sodium Tetraborate on the Glass Transition Temperature (T'g) of Frozen Aqueous Oligosaccharide Solutions

This table shows the maximum elevation in T'g for various oligosaccharides upon the addition of sodium tetraborate (borax) and the molar ratio at which this effect is observed.

OligosaccharideOptimal Borax/Saccharide Molar RatioReference
Maltose~1-2 nih.gov
Maltooligosaccharides~1-2 nih.gov
Dextran 1060~2 nih.gov
Dextran 4900~5 nih.gov
Dextran 10200~10 nih.gov

Restriction of Maillard Reactions through Stable Borate Esters

The Maillard reaction, a form of non-enzymatic browning, occurs from the condensation of a reducing sugar's carbonyl group with the amino group of an amino acid, peptide, or protein. nih.govsandiego.edu This complex series of reactions can lead to changes in color, flavor, and nutritional value of food and other biological systems. dtic.mil Glucitol itself, as a sugar alcohol, is non-reducing and therefore cannot initiate the Maillard reaction. However, it often exists in equilibrium with its reducing sugar isomers, glucose and fructose, which can participate in the reaction.

The formation of stable borate esters with glucitol provides an effective mechanism for restricting the Maillard reaction. Borate ions readily form complexes with polyols that have vicinal diols (hydroxyl groups on adjacent carbon atoms). nih.gov In aqueous solutions, D-glucitol has been shown to form a mixture of six different bis(D-glucitol) borate esters, which involve both the 2,3- and 3,4-dihydroxyl moieties of the glucitol molecule. researchgate.netresearchgate.net

By forming these stable cyclic esters, the borate ion effectively sequesters the glucitol molecule. This complexation "locks" the polyol in its open-chain form and modifies its chemical properties, significantly reducing the availability of its corresponding reducing sugar isomers (glucose and fructose) that are necessary for the initial step of the Maillard reaction. sandiego.edu The stability of these borate esters means that the equilibrium is shifted away from the free, reactive forms of the sugars. Consequently, the condensation reaction between the sugar's carbonyl group and an amino acid is inhibited, effectively halting the Maillard cascade at its inception.

This inhibitory mechanism is a direct consequence of the specific and stable chemical bonding between the borate and the polyol's hydroxyl groups. The formation of these esters prevents the sugar from undergoing the necessary structural arrangements and reactions that lead to the formation of N-substituted glycosylamine, the first key intermediate in the Maillard pathway. sandiego.edu

Interactions with Macromolecules and Surfaces

Polymeric Crosslinking Applications

Glucitol, borate (B1201080), sodium salt plays a crucial role as a crosslinking agent, particularly for polymers containing diol (two hydroxyl) groups. The borate component of the salt can form dynamic, reversible covalent bonds with the hydroxyl groups of these polymers, leading to the formation of a three-dimensional network.

The interaction between borate ions and poly(vinyl alcohol) (PVA) is a classic example of polymeric crosslinking. When Glucitol, borate, sodium salt is introduced into an aqueous solution of PVA, the borate ion forms a complex with two hydroxyl groups from different polymer chains. This creates a "bridge" or crosslink between the chains. The sorbitol (glucitol) component of the salt, being a polyol itself, can compete with the polymer for the borate ions, allowing for a controlled and delayed crosslinking action. This mechanism is fundamental to modifying the physical properties of the polymer solution, transforming it from a liquid to a more viscous, gel-like state.

The crosslinking reaction involves the formation of a borate ester linkage between the boron atom and the oxygen atoms of the hydroxyl groups on the polymer backbone. This interaction is not limited to PVA and can occur with other polymers possessing adjacent hydroxyl groups.

The establishment of a crosslinked polymer network via this compound results in the formation of hydrogels—materials that are highly absorbent and have a gel-like consistency. google.com The crosslinks introduced by the borate ions prevent the polymer chains from dissolving individually, forcing them to form a network that entraps water molecules. rsc.org

The resulting material exhibits viscoelastic properties, meaning it has both viscous (liquid-like) and elastic (solid-like) characteristics. At low stress, it may flow like a thick liquid, but it can exhibit more solid-like behavior under rapid stress. The density of these crosslinks, which can be controlled by the concentration of the borate salt, directly influences the stiffness and other rheological properties of the gel. borax.com Increasing the ratio of the borate crosslinker generally results in a more viscous and rigid gel.

The crosslinking process involving borate ions is highly dependent on the pH of the solution. borax.com In aqueous solutions, a pH-dependent equilibrium exists between boric acid (B(OH)₃) and the borate ion ([B(OH)₄]⁻). The tetrahedral borate ion is the active species responsible for forming the crosslinks with diol-containing polymers.

Crosslinking is significantly favored in alkaline conditions, typically at a pH of 8.5 or higher. epa.gov Under acidic or neutral conditions (pH below ~7), the equilibrium shifts towards the undissociated trigonal boric acid, which is less effective at forming stable crosslinks. As the pH increases into the alkaline range, the concentration of the borate ion rises, leading to a greater number of crosslinks and a stronger gel structure. This pH sensitivity allows for the creation of "smart" gels whose properties can be tuned by adjusting the acidity or alkalinity of the environment.

Table 1: Effect of pH on Borate Crosslinking

pH Range Predominant Boron Species Crosslinking Efficiency Resulting Gel Strength
< 7 (Acidic/Neutral) Boric Acid (B(OH)₃) Low Weak or No Gel
7 - 9 Mix of Boric Acid and Borate Ion Increasing Moderate
> 9 (Alkaline) Borate Ion ([B(OH)₄]⁻) High Strong

Adsorption Phenomena and Film Formation

Beyond its role in bulk polymer modification, this compound exhibits important interfacial properties, leading to its use in surface protection applications such as corrosion inhibition. This functionality is rooted in its ability to adsorb onto surfaces and form protective films.

This compound is recognized for its efficacy as a corrosion inhibitor for ferrous metals, such as steel, in aqueous and other fluid systems. google.comsemanticscholar.org Its protective action is achieved through the adsorption of the borate ester molecules onto the metal surface, creating a thin, resilient film. borax.com This film acts as a physical barrier, isolating the metal from the corrosive environment and inhibiting the electrochemical reactions that cause corrosion. borax.com

The electron-deficient boron atom in the borate ester is attracted to the electron-rich metal surface, promoting the formation of a dense and tenacious adsorbed layer. rsc.org This film provides significant load-carrying capacity and wear protection in lubricant applications. borax.com

The interaction between the borate ester and the metal surface is primarily governed by physical adsorption mechanisms. rsc.org This process involves intermolecular forces, such as dipole-dipole interactions and van der Waals forces, between the adsorbate (the borate compound) and the adsorbent (the metal surface). In this mechanism, the borate ester is attracted to the surface without forming a chemical (covalent) bond.

The polarity of the borate ester plays a key role in its ability to adsorb onto the metal. In lubricating systems, a competitive adsorption process can occur between the borate additive and the base oil. If the borate ester has a higher polarity, it will preferentially adsorb onto the metal, forming the protective film. rsc.org This physical adsorption is a critical first step in the formation of the boundary film that provides anti-wear and corrosion-inhibiting properties. rsc.orgborax.com

Formation of Chemically Reactive Films

The interaction of borates with polyols, such as glucitol, can lead to the formation of chemically reactive films through cross-linking mechanisms with various polymers. These films derive their reactivity from the dynamic and reversible nature of the borate-diol bonds, which are influenced by environmental factors like pH.

Borate ions, typically derived from sources like sodium tetraborate (B1243019) (borax), readily cross-link with polymers containing hydroxyl groups, such as polyvinyl acetate (B1210297) (PVAc), chitosan (B1678972), and cellulose (B213188) nanofibrils. rsc.orgrsc.orgmdpi.com In alkaline conditions (pH > 7), the equilibrium favors the formation of borate esters, leading to a higher degree of cross-linking within the polymer matrix. rsc.org This cross-linking is not merely a physical entanglement but a chemical reaction that forms a three-dimensional network, imparting enhanced mechanical and thermal properties to the resulting films. rsc.org

For instance, in partially hydrolyzed PVAc, borate additives can have a dual effect. Under alkaline conditions, they act as cross-linking agents, increasing the material's strength and thermal stability. rsc.org Conversely, in acidic conditions, they can act as plasticizers. rsc.org The degree of cross-linking in these films can be controlled by adjusting the pH and the concentration of the borate additive. rsc.org Solid-state 13C and 11B MAS NMR spectroscopy have been used to confirm the formation of these crosslinks in PVAc/borate materials. rsc.org

Similarly, borate ions have been utilized to cross-link chitosan and graphene oxide (GO) nanocomposites, resulting in films with significantly improved toughness and oxygen barrier properties. rsc.org The chemical cross-linking between the chitosan and GO nanoplatelets through borate ions leads to a robust and layered morphology. rsc.org In the case of cellulose nanofibril coatings, boric acid serves as an environmentally benign cross-linker, forming covalent bonds with the hydroxylated polymer under mild conditions. mdpi.com These bonds are reversible and pH-sensitive, allowing for the creation of "smart" materials with tunable properties. mdpi.com

The following table summarizes the effect of borate cross-linking on different polymer films:

Polymer MatrixCross-linking AgentKey Film Properties ImprovedReference
Polyvinyl Acetate (PVAc)Borate additivesMechanical strength, thermal stability (at pH > 7) rsc.org
Chitosan-Graphene OxideSodium tetraborateToughness, oxygen barrier properties rsc.org
Cellulose NanofibrilsBoric AcidMechanical robustness mdpi.com

Interactions with Biopolymers and Polyelectrolytes

"this compound" is representative of the broader class of borate-polyol complexes that exhibit significant interactions with biopolymers, often leading to changes in their polyelectrolyte behavior.

Binding to Hydroxypropyl Guar (B607891) (HPG) and Polyelectrolyte Behavior

Hydroxypropyl guar (HPG), a nonionic polymer, can be transformed into an anionic polyelectrolyte through its interaction with borate ions. This transformation is central to its application in various fields, including ophthalmic solutions. Borate ions bind to the cis-diol groups present on the galactose residues of the guar backbone. This binding is a reversible equilibrium reaction that is highly dependent on pH.

At higher pH values, the equilibrium shifts towards the formation of the HPG-borate complex, which carries a negative charge. This conversion to an anionic polyelectrolyte allows HPG-borate to interact with positively charged molecules and surfaces. The interactions of HPG with boric acid, lysozyme (B549824), and mucin have been characterized using techniques such as rheology, light scattering, electrophoresis, and isothermal titration calorimetry. These studies confirm that under conditions representative of the eye (in terms of pH, temperature, and ionic strength), borate binds to HPG, and the resulting HPG-borate complexes behave as anionic polyelectrolytes.

This induced polyelectrolyte behavior enables HPG-borate to interact with cationic species like lysozyme, a major protein in tear film. The electrostatic attraction between the negatively charged HPG-borate and the positively charged lysozyme is a key aspect of its functionality in artificial tear solutions.

Chelation with Functional Groups of Synthesized Polymers for Separation

The ability of borates to chelate with polyols is harnessed in separation technologies, particularly for the removal of boron from aqueous solutions. This is achieved using synthetic chelating resins that have functional groups capable of forming stable complexes with borate.

A prominent example is the use of resins functionalized with N-methyl-D-glucamine (NMDG) groups. researchgate.net Glucamine, being a polyol similar to glucitol, provides multiple hydroxyl groups in a favorable configuration for chelating borate ions. The mechanism involves the formation of a stable five-membered or six-membered chelate ring between the borate ion and the vicinal cis-diol groups of the glucamine moiety. doi.org

Density Functional Theory (DFT) computations have shown that the adsorption of boron is often achieved through the cooperative action of two D-glucamine units, and the reaction is entropy-driven. doi.org These chelating resins can be regenerated by treatment with an acid, which shifts the equilibrium back, releasing the bound boron. researchgate.net

The table below details the characteristics of some glucamine-based chelate adsorbents used for boron separation:

Adsorbent TypeFunctional GroupAdsorption CharacteristicsReference
Resin (e.g., Diaion® CRB 03, CRB 05)N-methyl-D-glucamineAdsorption rate is pseudo-second-order; Langmuir-type adsorption isotherm. researchgate.net
Fiber (e.g., Chelest Fiber® GRY-HW)N-methyl-D-glucamineHigher adsorption rate compared to resin-type adsorbents. researchgate.net

Advanced Analytical Applications

Chromatographic Separations

The reversible complexation between glucitol and borate (B1201080) is a cornerstone of several chromatographic techniques, enhancing selectivity and resolution in the analysis of sugar alcohols.

Thin-Layer Chromatography (TLC) using Boric Acid Impregnated Plates

Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates impregnated with boric acid is a well-established method for the separation of carbohydrates and polyols, including glucitol. The principle of this technique lies in the differential complexation of polyols with boric acid. In an alkaline mobile phase, boric acid exists in equilibrium with the borate ion, which readily forms anionic cyclic esters with molecules containing cis-diol groups, such as glucitol.

This interaction retards the migration of the polyol on the TLC plate compared to its movement on a non-impregnated plate. The stability of the formed complex, and thus the degree of retardation (reflected in the retardation factor, Rf), is dependent on the stereochemistry of the hydroxyl groups. Compounds with favorable cis-diol configurations form more stable complexes and exhibit lower Rf values. This selective retention allows for the effective separation of different polyols from a mixture. For instance, bidimensional TLC on silica gel impregnated with boric acid has been used to separate a wide range of carbohydrates. researchgate.net The specific interaction between the substances and boric acid affects their Rf values, enabling separation. nih.gov

While specific Rf values can vary based on experimental conditions, the general principle of enhanced separation due to borate complexation is a key feature of this method.

Table 1: Illustrative Rf Values of Polyols on Boric Acid Impregnated TLC (Note: These are representative values to illustrate the principle; actual values may vary.)

CompoundRf on Standard Silica PlateRf on Boric Acid Impregnated Plate
Glucitol (Sorbitol) 0.650.45
Mannitol (B672) 0.650.40
Glycerol 0.800.70

High-Performance Liquid Chromatography (HPLC) for Sugar Alcohol Analysis

High-Performance Liquid Chromatography (HPLC) methods for the analysis of sugar alcohols like glucitol often leverage borate complexation to achieve separation. Since sugar alcohols lack a chromophore, detection can be challenging, often relying on refractive index (RI) or evaporative light scattering detectors (ELSD). mdpi.comresearchgate.net The primary challenge, however, is the separation of structurally similar polyols.

By adding boric acid or a borate salt to the mobile phase at an alkaline pH, neutral polyols are converted into negatively charged complexes. bohrium.com This allows for their separation on anion-exchange columns or enhances their separation on other types of columns through mechanisms like ion exclusion. The strength of the complex formed varies for each sugar alcohol, leading to differential retention times and enabling the separation of isomers that are otherwise difficult to resolve. nih.gov For example, an HPLC method using boric acid as a mobile phase additive has been successfully employed to enhance the separation of various carbohydrates on an Aminex column. bohrium.com The negatively charged complexes elute faster from the column via ion exclusion, and separation is achieved based on the differing complexation capacity of each carbohydrate with borate. bohrium.com

Boronate affinity chromatography represents a more direct application of this principle, where boronic acid is immobilized on the stationary phase. nih.govresearchgate.net This technique is highly selective for cis-diol-containing compounds and is widely used for the separation of glycoproteins, nucleosides, and carbohydrates. researchgate.netnih.gov Glucitol can be used as a competing agent to elute captured analytes from a boronate affinity column, highlighting the reversible and competitive nature of the boronate-diol interaction. nih.gov

Use of Boron-Containing Chiral Stationary Phases

The enantiomeric separation of chiral molecules is a critical task in pharmaceutical and biochemical analysis. While polysaccharide-based chiral stationary phases (CSPs) are commonly used for separating a wide range of racemates, including some boron cluster compounds, the development of CSPs that directly incorporate boron as part of the chiral selector is an innovative area of research. nih.govrsc.org

A notable example is the first boron-containing chiral selector developed for LC and supercritical fluid chromatography. nih.govacs.org This CSP is based on the macrodiolide antibiotic, boromycin (B606316), which is a naturally occurring Böeseken complex formed between boric acid and a chiral polyhydroxy macrocyclic ligand. nih.govacs.org The boromycin is covalently bonded to a silica gel support. This unique CSP has shown remarkable enantioselectivity, particularly towards primary amine-containing racemates. nih.govacs.org

The chiral recognition mechanism involves the complex structure of the boromycin, where the boron atom plays a crucial role in maintaining the macrocycle's specific conformation. While its application has been demonstrated primarily for amines, the fundamental structure—a chiral polyhydroxy ligand complexed with boron—suggests potential utility for the enantioseparation of other classes of compounds, including polyols like glucitol. The interaction would likely involve host-guest chemistry, where the enantiomers of glucitol could interact differently with the complex chiral cavity of the boromycin-based CSP.

Electrophoretic Techniques

Electrophoretic methods, particularly capillary electrophoresis, benefit significantly from the complexation of glucitol with borate, which imparts a negative charge to the neutral sugar alcohol, enabling its migration and separation in an electric field.

Hyphenated CZE-ESI-MS for Complexation Mechanisms

To gain deeper insight into the structure and formation of glucitol-borate complexes, CZE can be coupled with mass spectrometry (MS), typically using an electrospray ionization (ESI) interface. The CZE-ESI-MS technique combines the high separation efficiency of CZE with the mass-resolving power and structural information provided by MS. mdpi.com

This hyphenated technique is exceptionally powerful for studying complexation mechanisms. As the separated glucitol-borate complexes elute from the capillary, they are introduced into the mass spectrometer, which can determine their mass-to-charge ratio and stoichiometry. Studies using CZE-ESI-MS on borate-sugar complexes have provided direct evidence for the formation of various complex species. mdpi.com Similarly, mass spectrometry studies on sorbitol-borate complexes have confirmed that complexes are often composed of two sugar alcohol ligands complexed to a single borate center (BL2-). nih.gov

By analyzing the mass spectra of the peaks separated by CZE, researchers can identify the different types of complexes formed (e.g., 1:1 or 1:2 glucitol-to-borate ratios) and how factors like pH and borate concentration influence the equilibrium between these species. Fragmentation analysis (MS/MS) can further elucidate the structure of the complexes. nih.gov This information is crucial for optimizing analytical separation methods and for understanding the fundamental chemistry of borate-polyol interactions. mdpi.com

Analytical Strategies for Boron Complexed Systems

The accurate quantification and characterization of boron in complex systems, such as in the form of Glucitol, borate, sodium salt, present unique analytical challenges. These challenges stem from boron's low atomic mass, its potential for volatility in acidic solutions (e.g., as BF₃), and interferences from sample matrices. mdpi.comresearchgate.net Consequently, a range of sophisticated analytical strategies have been developed to ensure accurate and sensitive determination of boron, often leveraging the very complexation behavior exhibited by compounds like sodium glucitol borate.

A primary strategy involves the use of inductively coupled plasma (ICP) spectrometry, including both mass spectrometry (ICP-MS) and atomic emission spectrometry (ICP-AES). nih.gov These plasma-source methods are widely regarded as the techniques of choice for modern boron analysis due to their high sensitivity and multielement capabilities. researchgate.netnih.gov ICP-MS, in particular, offers very low detection limits and the ability to perform isotopic analysis, which can be used for isotope dilution studies or to trace boron pathways in biological and environmental systems. researchgate.netrsc.org However, direct analysis by ICP-MS is not without its difficulties. Analysts must account for memory effects, where the "sticky" nature of boron causes it to adhere to the instrument's tubing, potentially leading to erroneously high results. borax.com Furthermore, polyatomic interference, particularly from carbon in biological samples, can impact the measurement of the ¹¹B isotope. rsc.org

To overcome these challenges, especially the loss of boron during sample digestion, a common strategy is to form a stable, non-volatile complex. The complexation of boron with polyols like mannitol (a stereoisomer of glucitol/sorbitol) is a well-established technique. mdpi.comzenodo.org In one such method, a wet acid digestion using a mixture of mannitol, hydrofluoric acid (HF), and nitric acid (HNO₃) was developed for the accurate determination of boron in silicate (B1173343) samples by ICP-MS. mdpi.com The addition of mannitol stabilizes boron, preventing its evaporation during the heating process and allowing for high recovery rates. mdpi.com Research has shown that this boron-mannitol complex strategy can tolerate heating up to 140°C and yield excellent boron recoveries, typically between 95.5% and 105.5%. mdpi.com

Another advanced analytical approach involves the direct analysis of the borate-polyol complexes themselves. Capillary zone electrophoresis (CZE) has been successfully applied to separate and determine mannitol and sorbitol as their anionic borate complexes. nih.gov This method utilizes a borate buffer, which forms complexes with the polyols in-situ, allowing for their separation and subsequent detection, often via indirect UV spectrophotometry. nih.gov This technique is particularly useful for analyzing the components of the complex in pharmaceutical solutions. nih.gov

For more detailed structural characterization and direct detection in complex biological matrices, Matrix-Assisted Laser Desorption/Ionization Fourier Transform Mass Spectrometry (MALDI/FTMS) has been employed. acs.org This powerful technique allows for the direct analysis of sugar alcohol borate complexes, such as those formed with mannitol or sorbitol, from minute amounts of biological samples like plant phloem sap with minimal sample preparation. acs.org The results from MALDI/FTMS can confirm the stoichiometry of the complex, often revealing a structure composed of two polyol ligands complexed to a single borate center. acs.org

The selection of an appropriate analytical strategy depends heavily on the sample matrix, the concentration of boron, and the specific analytical question being addressed. For trace-level quantification of total boron, ICP-MS following a complexation-digestion procedure is often preferred. For analyzing the intact complex or its components, electrophoretic or advanced mass spectrometry techniques are more suitable.

Table 1: Comparison of Analytical Techniques for Boron Complexed Systems

Analytical TechniquePrincipleSample TypeTypical Detection Limit (Boron)Key Advantages & Findings
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Atomization and ionization in argon plasma followed by mass separation.Biological tissues, environmental samples, silicate rocks. mdpi.comnih.gov0.2 µg L⁻¹ (¹⁰B), 0.4 µg L⁻¹ (¹¹B). rsc.orgHigh sensitivity, isotopic analysis capability, effective for trace analysis. researchgate.netrsc.org Complexation with mannitol prevents boron loss during digestion, with recoveries of 95.5-105.5%. mdpi.com
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) Excitation of atoms in argon plasma and measurement of emitted light.Biological materials, environmental samples. nih.govHigher than ICP-MS; suitable for moderate concentrations.Simplicity, multielement capability, less prone to certain interferences than ICP-MS. researchgate.netnih.gov
Capillary Zone Electrophoresis (CZE) Separation of anionic borate-polyol complexes in a capillary based on electrophoretic mobility.Pharmaceutical infusion solutions. nih.gov~30 µg mL⁻¹ for mannitol/sorbitol. nih.govDirectly analyzes the complex components; good reproducibility (RSD values of 0.15-1.07%). nih.gov
MALDI-FTMS Soft ionization of matrix-cocrystallized sample followed by high-resolution mass analysis.Plant extracts (e.g., phloem sap). acs.orgNot specified for concentration, but requires very small sample volumes (e.g., 40 nL). acs.orgRequires minimal sample workup; provides structural information on the intact complex. acs.org

Advanced Applications and Research Directions

Role in Corrosion Inhibition Mechanisms

Glucitol, borate (B1201080), sodium salt has demonstrated significant efficacy as a corrosion inhibitor, particularly for steel in aqueous environments. semanticscholar.org Its mechanism of action involves a combination of surface phenomena and specific molecular interactions with the metal substrate. The nontoxic nature of such coordination compounds makes them an environmentally favorable alternative to traditional inhibitors like chromates. semanticscholar.org

The primary mechanism by which Glucitol, borate, sodium salt inhibits corrosion is through the formation of a protective film on the metal surface. researchgate.net This process, known as surface passivation, involves the adsorption of the inhibitor molecules onto the steel, creating a barrier that isolates the metal from the corrosive environment. researchgate.net

The inhibitor displaces water molecules at the metal-solution interface and can form complexes with ferrous ions. researchgate.net This results in a stable, adsorbed film that hinders both anodic and cathodic corrosion reactions. researchgate.net Studies on similar borate-based inhibitors have shown that this passivation layer can be composed of insoluble deposits, such as metal-fluoride compounds and boron-containing polymers, which effectively prevent the oxidative dissolution of the metal. nih.gov The effectiveness of this film is significant, with research showing that borate-polyol compounds can achieve inhibition efficiency of up to 94% for steel in aqueous solutions. semanticscholar.org

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a molecular-level understanding of the inhibitor's adsorption process. semanticscholar.org These studies analyze the electronic properties of the inhibitor molecule to predict its interaction with the metal surface. semanticscholar.orgmdpi.com Excellent corrosion inhibitors are typically organic compounds that can both donate electrons to the unoccupied d-orbitals of the metal and accept free electrons from the metal. semanticscholar.org

Key parameters calculated include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency. semanticscholar.orgphyschemres.org

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher capacity for the molecule to accept electrons from the metal. semanticscholar.org

Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap points to higher reactivity of the molecule, which facilitates better adsorption on the metal surface.

Fraction of Transferred Electrons (ΔN): This value quantifies the electronic charge transferred from the inhibitor to the metal. If ΔN < 3.6, the electron-donating ability of the molecule is the primary driver of inhibition efficiency. semanticscholar.org

Theoretical calculations for sodium sorbitol borate confirm it is a superior inhibitor compared to similar molecules like sodium mannitol (B672) borate, which aligns with experimental findings. semanticscholar.org Sodium sorbitol borate exhibits a higher EHOMO and a larger fraction of transferred electrons, indicating a stronger adsorption and protective film formation on the steel surface. semanticscholar.org

Quantum Chemical Parameters for Hexitol Borate Inhibitors semanticscholar.org
ParameterSodium Sorbitol BorateSodium Mannitol BorateDescription
EHOMO (eV)-7.14-7.31Energy of the Highest Occupied Molecular Orbital; higher values indicate better electron donation.
ELUMO (eV)-0.08-0.05Energy of the Lowest Unoccupied Molecular Orbital; lower values indicate better electron acceptance.
Energy Gap (ΔE) (eV)7.067.26Difference between ELUMO and EHOMO; lower values suggest higher reactivity.
Fraction of Transferred Electrons (ΔN)0.860.81Indicates the number of electrons transferred from the inhibitor to the metal surface.

Lubricant Additives and Mechanisms

Borate compounds, including this compound, are utilized as multifunctional additives in lubricants and greases. americanborate.com They are valued for their ability to reduce friction and wear, inhibit corrosion, and act as detergents to prevent sludge formation. americanborate.comresearchgate.net The incorporation of these organic borate compounds is achieved by reacting boric acid with polyols like glucitol (sorbitol) to form soluble "borester" compounds. americanborate.com

Borate additives are particularly beneficial in formulations designed for high-temperature applications. borax.com They contribute to excellent thermal oxidative stability, which is crucial for preventing lubricant breakdown under extreme heat. borax.com This stability ensures the lubricant maintains its protective properties, offering high-temperature anticorrosion and preventing the formation of carbonaceous deposits. americanborate.comborax.com The inherent properties of borates help lubricants provide outstanding load-carrying capacity and wear protection even in demanding thermal environments. borax.com

The lubricating action of this compound involves the formation of resilient and lubricious films on metal surfaces. americanborate.comresearchgate.net This film formation is a result of synergistic physical and chemical processes.

Physical Adsorption: The polar nature of the borate ester molecule allows it to physically adsorb onto the metal parts, creating a boundary layer that reduces direct metal-to-metal contact.

Chemical Film Formation: Under the high pressure and temperature conditions found at contact points between moving parts, the adsorbed borate film can undergo tribochemical reactions. researchgate.net Research suggests that the borate ester can degrade and react with the metal surface, potentially forming highly durable materials like boron nitride, which possesses excellent anti-wear properties. researchgate.net

This dual-action film improves the load-bearing capacity of the lubricant and provides robust protection against wear and tear. americanborate.com

Calcium Ion Sequestration and Water Softening Mechanisms

Hard water, characterized by the presence of dissolved mineral ions like calcium (Ca²⁺) and magnesium (Mg²⁺), can lead to the formation of limescale in pipes (B44673) and equipment, reducing efficiency and causing damage. wikipedia.org Water softening involves the removal of these ions. wikipedia.org One effective method for this is sequestration, which uses chelating agents to bind the metal ions and keep them dissolved, preventing them from precipitating as scale. google.com

This compound can act as a chelating agent due to the molecular structure of its glucitol component. Glucitol is a polyol, a sugar alcohol with multiple hydroxyl (-OH) groups. These hydroxyl groups can form coordinate bonds with metal cations like Ca²⁺. The spatial arrangement of these groups allows the molecule to wrap around and bind the calcium ion, effectively isolating it from reacting with other ions (like carbonates) to form insoluble scale. nobel.srlmdpi.com By sequestering calcium ions in this manner, the compound helps to soften water and maintain the performance of industrial and plumbing systems. wikipedia.org

Applications in Functional Material Synthesis

The unique chemical reactivity of borates, particularly their ability to form cross-linking networks, is leveraged in the synthesis of advanced functional materials. Boron-containing compounds are integral to creating materials with specific properties, such as flame retardancy and enhanced mechanical strength.

Borates are used as additives in polymer and cellulosic-based products to improve their fire resistance. americanborate.com For example, compounds made from sodium silicate (B1173343), zinc sulfate (B86663), borax (B76245), and aluminum sulfate act as effective fire retardants in the production of ultra-low density fiberboards. king-boron.com Boric acid has also been investigated as a cross-linking agent for cellulose (B213188) nanofibrils (CNFs). The interactions between borate anions and the diol groups in cellulose can be tailored to create boron chelate complexes, which enhance the mechanical robustness of CNF coatings. In another application, flame-retardant and reinforced aerogels have been fabricated using CNFs and sodium alginate, with boric acid and calcium ions acting as double cross-linking agents and flame retardants.

Role in Plant Biology and Nutrient Cycling

Boron is an essential micronutrient for plants, and its transport and function are intrinsically linked to its ability to form complexes with polyols like glucitol (sorbitol).

While boron is generally considered to have limited mobility in the phloem of most plants, species that produce significant quantities of sugar alcohols (polyols) like sorbitol exhibit free phloem mobility of boron. In these species, borate forms stable, mobile complexes with sorbitol. This complexation allows boron to be efficiently remobilized and transported from older leaves to rapidly growing tissues, such as young leaves and fruit, through the phloem. This mechanism is crucial for ensuring that developing plant parts receive an adequate supply of this essential nutrient, particularly when soil availability is limited. The transport of boron across plant cell membranes is a complex process involving passive diffusion, facilitated diffusion via channels, and active transport through borate transporters.

Boron is indispensable for the structural integrity of plants. Its primary role is in the formation and stability of the plant cell wall, where it acts as a cross-linking agent for the polysaccharide rhamnogalacturonan II (RG-II). Borate forms diester bridges between apiosyl residues of two RG-II monomers, creating a stable, three-dimensional network that is crucial for cell wall function and normal plant development. Both deficiency and excess of boron can lead to significant growth defects, highlighting the narrow concentration range in which this micronutrient is optimal for plants.

Other Chemical Industry Applications

Boron compounds, including various sodium borates, have a wide range of applications across several key industries due to their versatile chemical properties.

Metallurgy : In metallurgy, boron compounds and borates are used to improve the properties of raw materials and final products. Borax is used as a flux to lower the melting point of metals and aid in soldering or welding processes. Boron additives can also be used to form and stabilize high-magnesium liquid steel-making slags and improve the strength and quality of steel through microalloying.

Flame Retardants : Borates are effective, halogen-free flame retardants for a variety of materials, especially those derived from cellulose like wood, cotton, and paper. americanborate.com When exposed to heat, hydrated sodium borates release water, which helps to extinguish the fire. They also promote the formation of a stable carbonaceous char on the material's surface, which acts as a barrier, slowing pyrolysis and hindering the release of flammable gases that fuel combustion. americanborate.com This action suppresses flames, smoldering, and smoke. americanborate.com

Glass Science : Sodium borates are a fundamental ingredient in the production of borosilicate glass, which is known for its high resistance to thermal shock and chemical corrosion. borax.com The addition of 5-20% boric oxide to the silica (B1680970) base acts as a powerful flux, significantly lowering the melting temperature of the glass batch, which reduces energy consumption during manufacturing. crystalartusa.com Boron becomes integrated into the glass network, where it lowers the coefficient of thermal expansion, improves mechanical strength and durability, and inhibits devitrification (unwanted crystallization) at working temperatures. This makes borosilicate glass ideal for laboratory equipment, cookware, insulation fiberglass, and display screens. borax.com

Table 2: Industrial Applications of Borates

Industry Application Mechanism/Benefit Reference(s)
Metallurgy Fluxing Agent Lowers the melting point of metals for soldering and welding.
Steel Microalloying Improves strength and performance characteristics of steel.
Slag Modifier Stabilizes steel-making slags.
Flame Retardants Cellulosic Materials Releases water upon heating; promotes char formation to create a protective barrier. americanborate.com
Polymers Forms a vitreous protective layer that insulates and slows pyrolysis. americanborate.com
Glass Science Borosilicate Glass Acts as a flux to lower melting temperature and save energy. crystalartusa.com
Reduces thermal expansion, providing resistance to thermal shock.

Q & A

Q. What statistical approaches are recommended for analyzing concentration-dependent effects of sodium borate on solution viscosity?

  • Methodology : Use non-linear regression to model viscosity-concentration curves and ANOVA to assess significance across replicates. Report confidence intervals and outliers using tools like R or Python’s SciPy library .

Q. How can researchers address inconsistencies in reported borate polyanion stability constants?

  • Methodology : Re-evaluate stability constants via potentiometric titrations under standardized conditions (I = 0.1 M NaCl, 25°C). Compare results with literature values using meta-analysis techniques to identify methodological biases .

Literature and Collaboration

Q. What criteria should guide the selection of reference materials for this compound studies?

  • Methodology : Prioritize peer-reviewed studies with full experimental details and validated characterization data. Cross-check CAS registry numbers (e.g., 13840-56-7 for sodium borate) to avoid misidentification .

Q. How can interdisciplinary teams effectively collaborate on borate-based material research?

  • Methodology : Establish shared data repositories (e.g., Zenodo) for raw spectra and synthesis protocols. Use collaborative tools like Overleaf for manuscript drafting and version control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.